![molecular formula C20H12N4O3S B2890986 N-(11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环庚-2-基)苯并[c][1,2,5]噻二唑-5-甲酰胺 CAS No. 1208469-71-9](/img/structure/B2890986.png)

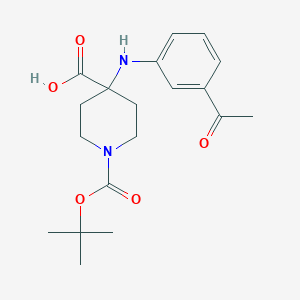

N-(11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环庚-2-基)苯并[c][1,2,5]噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound with the molecular formula C20H12N4O3S . It is a derivative of dibenzoxazepines . Dibenzoxazepines are used in the treatment and/or prophylaxis of illnesses, and are also used in the production of medicaments for treating and/or for the prophylaxis of diseases, in particular cardiovascular illnesses, e.g., arteriolosclerosis, and cancers .

Synthesis Analysis

The synthesis of this compound involves the use of optically active forms which can be obtained by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .Molecular Structure Analysis

The molecular structure of this compound is characterized by a dibenzoxazepin ring with an 11-oxo group and a 2-yl substituent attached to a benzothiadiazole ring via a carboxamide linkage .科学研究应用

抗菌应用

Palkar 等人 (2017) 的一项研究讨论了与苯并[d]噻唑结构相关的 novel 化合物的合成,展示了它们有前景的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌。这些发现表明在开发新的抗菌剂中具有潜在的应用。

合成策略

Saha 等人 (2015) 的工作概述了一种合成二氢二苯并[b,f][1,4]噻zepine-11-甲酰胺类化合物的合成策略。这种方法可能有助于开发具有多种应用的 novel 化合物。

药物化学中的拮抗活性

Kohara 等人 (1996) 在 1996 年进行的一项研究证明了带有酸性杂环(包括噻二唑)的苯并咪唑衍生物的合成,显示出显着的血管紧张素 II 受体拮抗活性。这对心血管疾病的药物开发有影响。

抗菌和生物活性

Başoğlu 等人 (2013) 的研究探索了合成含有噻二唑核的化合物的合成,显示出良好至中等的抗菌活性。这突出了其在开发新的抗菌剂中的潜力。

药理学中的代谢研究

Bellucci 等人 (1987) 对卡马西平在人体中的代谢进行了研究,重点是 10,11-环氧物的酶促水解。了解此类代谢途径对于相关化合物的药代动力学分析至关重要。

抗癌应用

Tiwari 等人 (2017) 对含有噻二唑骨架的新型席夫碱的研究显示了针对各种人类癌细胞系的抗癌活性。这强调了此类化合物在癌症治疗中的潜力。

作用机制

Target of Action

The primary target of this compound is the Dopamine D2 receptor . The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system. It is involved in a variety of neurological processes, including motor control, reward, and reinforcement, and it is a major target for drugs used to treat a range of disorders, including Parkinson’s disease, schizophrenia, and bipolar disorder .

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to the receptor, it prevents dopamine, a neurotransmitter, from activating the receptor. This inhibition can modulate the transmission of signals in the brain, altering the activity of neural circuits and leading to changes in behavior and cognition .

Biochemical Pathways

The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the brain, particularly the mesolimbic pathway and the nigrostriatal pathway. These pathways are involved in reward, reinforcement, and motor control, respectively . The downstream effects of this inhibition can include changes in mood, cognition, and motor activity.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of Dopamine D2 receptor signaling, which can lead to changes in neural circuit activity and behavior . At the cellular level, this can involve changes in the firing rates of neurons, alterations in the release of neurotransmitters, and modifications to synaptic plasticity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and its ability to bind to the Dopamine D2 receptor. Additionally, the presence of other drugs or substances in the body can influence the compound’s pharmacokinetics and its interactions with its target .

属性

IUPAC Name |

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4O3S/c25-19(11-5-7-14-16(9-11)24-28-23-14)21-12-6-8-17-13(10-12)20(26)22-15-3-1-2-4-18(15)27-17/h1-10H,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKNEPNKOUJUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

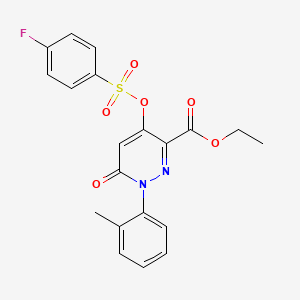

![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2890906.png)

![1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B2890907.png)

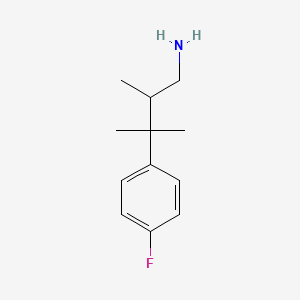

![N-[(1-Ethyl-2,3-dihydroindol-5-yl)methyl]but-2-ynamide](/img/structure/B2890909.png)

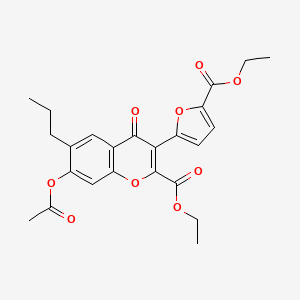

![ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2890910.png)

![2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2890911.png)

![N-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2890917.png)

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2890919.png)

![3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2890920.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxybenzamide](/img/structure/B2890923.png)

![6-(2-Methoxyphenyl)-2-[1-(3-methylbutanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2890924.png)